molecular formula C9H12ClNO4S B12596651 Methyl 2-phenoxysulfonylethanimidate;hydrochloride CAS No. 646053-34-1

Methyl 2-phenoxysulfonylethanimidate;hydrochloride

Cat. No.: B12596651
CAS No.: 646053-34-1
M. Wt: 265.71 g/mol
InChI Key: KHZADAWTVHOGQI-UHFFFAOYSA-N
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Description

Methyl 2-phenoxysulfonylethanimidate;hydrochloride is a chemical compound with a unique structure that combines a phenoxy group, a sulfonyl group, and an ethanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenoxysulfonylethanimidate;hydrochloride typically involves the reaction of phenoxyacetic acid with sulfonyl chloride to form the corresponding sulfonyl ester. This ester is then reacted with methylamine to produce the ethanimidate derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenoxysulfonylethanimidate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-phenoxysulfonylethanimidate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-phenoxysulfonylethanimidate;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-phenoxysulfonylethanimidate;hydrochloride is unique due to its combination of functional groups, which imparts specific chemical and biological properties.

Properties

CAS No.

646053-34-1

Molecular Formula

C9H12ClNO4S

Molecular Weight

265.71 g/mol

IUPAC Name

methyl 2-phenoxysulfonylethanimidate;hydrochloride

InChI

InChI=1S/C9H11NO4S.ClH/c1-13-9(10)7-15(11,12)14-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H

InChI Key

KHZADAWTVHOGQI-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CS(=O)(=O)OC1=CC=CC=C1.Cl

Origin of Product

United States

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